molecular formula C7H19NSi B186214 N-sec-Butyl(trimethylsilyl)amine CAS No. 17425-82-0

N-sec-Butyl(trimethylsilyl)amine

Cat. No.: B186214
CAS No.: 17425-82-0
M. Wt: 145.32 g/mol
InChI Key: IBUPNBOPJGCOSP-UHFFFAOYSA-N
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Description

N-sec-Butyl(trimethylsilyl)amine (CAS 17425-82-0) is an organosilicon compound with the molecular formula C₇H₁₉NSi and a molecular weight of 145.32 g/mol . It exists as a clear liquid or solid, depending on purity (ranging from 97% to 99.999%), with a boiling point of 125°C and a density of 0.762 g/mL at 25°C . Its primary applications include:

  • Deprotonation of acidic compounds.
  • Protection of sensitive functional groups during synthesis.
  • Serving as a reagent in the preparation of N-heterocyclic compounds .

Safety protocols highlight its flammability (H225), skin corrosion (H314), and environmental toxicity (H400) .

Properties

IUPAC Name

N-trimethylsilylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPNBOPJGCOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506505
Record name N-(Butan-2-yl)-1,1,1-trimethylsilanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17425-82-0
Record name N-(Butan-2-yl)-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sec-Butyl(trimethylsilyl)amine
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Preparation Methods

Continuous Flow Reactors

Adopting continuous flow systems minimizes thermal gradients and improves reaction control. Computational modeling suggests a residence time of 10–15 minutes at 50°C achieves 94% conversion.

Catalyst Recycling

Triethylamine hydrochloride byproducts can be regenerated via NaOH treatment, reducing waste:

Et3NH+Cl+NaOHEt3N+NaCl+H2O\text{Et}3\text{NH}^+\text{Cl}^- + \text{NaOH} \rightarrow \text{Et}3\text{N} + \text{NaCl} + \text{H}_2\text{O}

This closed-loop process aligns with green chemistry principles.

Comparative Analysis of Methods

The table below summarizes key metrics for the two primary synthetic routes:

Parameter TMSCl Method BSA Method
Yield (%)85–9290–94
Reaction Temperature (°C)0–2580–100
Byproduct HandlingRequires filtrationNone
Solvent UseHexane/TolueneSolvent-free
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-sec-Butyl(trimethylsilyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected amines .

Scientific Research Applications

Organic Synthesis

1.1 Role as a Reagent

N-sec-Butyl(trimethylsilyl)amine is primarily utilized as a reagent in organic synthesis, particularly in the formation of amines and the protection of amine functionalities. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.

  • Amination Reactions : The compound can facilitate the amination of various substrates, enhancing yields and selectivity. For instance, it has been used effectively in the synthesis of N-alkylated amino acids through selective alkylation processes .

1.2 Protecting Group

In peptide synthesis, this compound serves as a protecting group for amines. The trimethylsilyl group can be removed under mild conditions, allowing for selective deprotection in multi-step syntheses .

Catalysis

2.1 Catalytic Applications

This compound has shown potential in catalytic processes, particularly in metal-catalyzed reactions where it acts as a ligand or stabilizing agent for metal complexes.

  • Metal Complexes : Studies have demonstrated that incorporating this compound into metal complexes can enhance their reactivity and selectivity in catalytic cycles . For example, nickel complexes derived from bis(trimethylsilyl)amides exhibit unique catalytic properties that can be exploited in various organic transformations .

Materials Science

3.1 Thin Film Deposition

The compound is also applied in materials science, specifically in the deposition of thin films for electronic applications. Its silyl group allows for the formation of silicon-containing films that are crucial in semiconductor technology .

Application AreaDescriptionKey Benefits
Organic SynthesisReagent for amination and protectionHigh yields, selectivity
CatalysisLigand in metal complexesEnhanced reactivity
Thin Film DepositionFormation of silicon-containing filmsEssential for semiconductor devices

Case Studies

4.1 Synthesis of N-Alkyl Amino Acids

A notable case study involves the use of this compound in synthesizing N-alkyl amino acids. The process involves the selective methylation of sulfonamides using this compound as a protecting agent, resulting in high yields (up to 91%) for various amino acids .

4.2 Metal-Catalyzed Reactions

Another significant application is its role in nickel-catalyzed reactions where this compound enhances the formation of nickel complexes that are effective in C-C coupling reactions. This application demonstrates its utility in developing new synthetic pathways for complex organic molecules .

Mechanism of Action

The mechanism of action of N-sec-Butyl(trimethylsilyl)amine primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as treatment with fluoride ions, to yield the free amine .

Comparison with Similar Compounds

Tris(trimethylsilyl)amine (C₉H₂₇NSi₃)

  • Molecular Weight : 245.58 g/mol.
  • Structure : Features three trimethylsilyl (TMS) groups attached to a central nitrogen atom.
  • Properties: A strong non-nucleophilic base with a specific heat capacity (Cp) of 54.4 J/mol·K .
  • Applications: Formation of carbon-silicon bonds in organosilicon synthesis. Stabilization of reactive intermediates in catalytic reactions .
  • Key Differences :
    • Higher steric bulk due to three TMS groups, enhancing base strength compared to N-sec-Butyl(trimethylsilyl)amine.
    • Broader use in demanding reactions, such as trifluoromethylations and nucleophilic substitutions .

Bis(trimethylsilyl)amine (C₆H₁₈NSi₂)

  • Molecular Weight : 188.39 g/mol.
  • Structure : Contains two TMS groups on nitrogen.
  • Applications: Nitrogen source in catalytic synthesis of N-unprotected ketimines (e.g., with scandium triflate catalysts) . Precursor in nanoparticle synthesis (e.g., bismuth nanoparticles) .
  • Key Differences :
    • Reduced steric hindrance compared to tris(trimethylsilyl)amine, making it more reactive in certain catalytic systems.
    • Less commonly used for deprotonation than this compound due to lower basicity .

sec-Butyl-n-octyl-amine (C₁₁H₂₅N)

  • Molecular Weight : 171.32 g/mol.
  • Structure : A simple secondary amine with sec-butyl and n-octyl substituents.
  • Applications : Primarily used as an intermediate in organic synthesis.
  • Key Differences :
    • Lacks silicon, resulting in lower thermal stability and reduced resistance to hydrolysis.
    • Less versatile in silicon-based applications compared to this compound .

N-Butyl-N-[(triethoxysilyl)methyl]-butanamine (C₁₄H₃₃NO₃Si)

  • Molecular Weight : 299.51 g/mol.
  • Structure : Combines a triethoxysilyl group with a branched alkylamine.
  • Applications : Used in coatings and adhesives due to its hydrolyzable ethoxy groups.
  • Key Differences :
    • Hydrolytic reactivity of ethoxy groups contrasts with the hydrolytic stability of TMS groups in this compound.
    • More suited for sol-gel processes than deprotonation reactions .

Comparative Data Table

Property This compound Tris(trimethylsilyl)amine Bis(trimethylsilyl)amine sec-Butyl-n-octyl-amine
Molecular Formula C₇H₁₉NSi C₉H₂₇NSi₃ C₆H₁₈NSi₂ C₁₁H₂₅N
Molecular Weight (g/mol) 145.32 245.58 188.39 171.32
Boiling Point (°C) 125 N/A N/A N/A
Density (g/mL) 0.762 N/A N/A N/A
Key Applications Deprotonation, protection Organosilicon synthesis Ketimine synthesis Organic intermediates
Safety Hazards H225, H314, H400 Strong base, corrosive Air-sensitive Flammable

Research Findings and Industrial Relevance

  • This compound is favored in fine chemical synthesis for its balanced basicity and steric profile, enabling selective deprotonation without side reactions .
  • Tris(trimethylsilyl)amine excels in high-temperature reactions due to its thermal stability and non-nucleophilic nature .
  • Bis(trimethylsilyl)amine’s role in nanoparticle synthesis highlights its utility in materials science, where precise size control is critical .

Biological Activity

N-sec-Butyl(trimethylsilyl)amine (C7H19NSi) is a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butyl group attached to a trimethylsilyl amine moiety. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a useful reagent in synthetic chemistry.

Antimicrobial Activity

Research indicates that silyl amines can act as inhibitors of bacterial enzymes, particularly those involved in cell wall synthesis. For instance, derivatives of amino acids modified with silyl groups have demonstrated inhibitory effects on bacterial growth by targeting enzymes such as d-Ala:d-Ala ligase and MurA-F enzymes . These findings suggest that this compound could potentially be developed into antimicrobial agents through further modification.

Case Studies

  • Antibacterial Studies : A study focused on amino acid-based antimicrobial agents synthesized from various silyl amines, including this compound derivatives, found that certain modifications led to significant antibacterial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial cell wall synthesis pathways .
  • Synthesis of Antimicrobial Compounds : In another study, researchers synthesized a series of silyl-modified amino acids and tested their efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited enhanced stability and activity compared to their non-silylated counterparts .

Table 1: Biological Activities of Silylated Amines

CompoundActivity TypeTarget OrganismReference
This compoundAntimicrobialE. coli
Silylated amino acid derivativeAntifungalCandida albicans
Trimethylsilylated compoundEnzyme inhibitord-Ala:d-Ala ligase

Safety and Toxicity

While this compound has shown potential for biological applications, it is essential to consider its safety profile. According to PubChem data, the compound exhibits low toxicity levels; however, appropriate handling measures should be taken due to the presence of silicon and nitrogen in its structure .

Q & A

Q. What synthetic methodologies are recommended for N-sec-Butyl(trimethylsilyl)amine, and how can reaction parameters be optimized for yield and purity?

The synthesis of silylamines typically involves silylation of secondary amines using trimethylsilyl chloride or hexamethyldisilazane (HMDS). For this compound, parameters like temperature (e.g., 0–25°C to control exothermic reactions), solvent choice (e.g., anhydrous THF or toluene), and stoichiometric ratios of reactants should be systematically optimized. Reaction progress can be monitored via GC-MS or NMR to identify intermediates and byproducts. Post-synthesis purification via fractional distillation or column chromatography under inert atmospheres is critical to isolate high-purity product .

Q. What safety protocols and storage conditions are essential for handling this compound?

Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a cool (<25°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis. Waste should be segregated and treated as hazardous organic material. Compatibility with common lab materials (e.g., glass, PTFE) should be verified to avoid degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • GC-MS : To assess purity and detect volatile impurities.
  • NMR (¹H, ¹³C, ²⁹Si) : Confirms molecular structure and identifies silyl group integration (e.g., δ ~0.1 ppm for Si-CH₃ in ¹H NMR).
  • FT-IR : Validates functional groups (e.g., N-Si stretches at 800–1000 cm⁻¹).
  • Elemental Analysis : Ensures stoichiometric consistency. Cross-referencing with NIST spectral databases enhances accuracy .

Q. How can nitrosamine contamination risks be mitigated during synthesis?

Follow EMA and APIC guidelines:

  • Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites).
  • Use supplier questionnaires to assess cross-contamination risks in shared equipment.
  • Implement post-synthesis testing (e.g., LC-MS/MS) to detect trace nitrosamines. Adjust reaction conditions (e.g., acidic pH) to inhibit nitrosation pathways .

Advanced Research Questions

Q. What catalytic or polymerization roles does this compound play in organometallic systems?

Silylamines act as strong, non-nucleophilic bases in deprotonation reactions (e.g., enolate formation). In polymerization, trace amounts of bis(trimethylsilyl)amine can initiate ring-opening polymerization (ROP) of lactones via nucleophilic attack, as shown in polylactide synthesis. Mechanistic studies using MALDI-TOF MS can identify initiator residues in polymer end-groups .

Q. How do steric effects from the sec-butyl and trimethylsilyl groups influence nucleophilic reactivity?

The bulky sec-butyl group reduces accessibility to the nitrogen lone pair, lowering nucleophilicity compared to less hindered amines. Computational studies (DFT) can quantify steric parameters (e.g., %VBur) and electronic effects (NBO analysis). Experimentally, kinetic studies of SN2 reactions (e.g., with methyl iodide) reveal slower rates compared to primary amines .

Q. How do trace impurities impact downstream applications, such as in pharmaceutical intermediates?

Residual solvents (e.g., THF) or silylation byproducts (e.g., hexamethyldisiloxane) can inhibit enzyme activity or alter reaction selectivity. Implement orthogonal purification (e.g., sequential distillation and recrystallization) and validate purity via hyphenated techniques (e.g., GC-ECD for halogenated impurities) .

Q. Can this compound serve as a protecting group in multi-step syntheses?

Yes, the trimethylsilyl group protects amines against electrophilic attack or oxidation. For example, in peptide synthesis, it can temporarily shield amino groups during coupling reactions. Deprotection is achieved via mild acidic hydrolysis (e.g., dilute HCl in methanol) or fluoride-based reagents (e.g., TBAF) .

Q. What mechanistic insights have been derived from its use in complex reaction systems?

In cross-coupling reactions (e.g., Sonogashira), silylamines facilitate transmetalation steps by stabilizing palladium intermediates. In situ NMR or XAS studies can track metal coordination dynamics. Isotopic labeling (¹⁵N) may elucidate nitrogen participation in catalytic cycles .

Q. How does stability under varying pH and temperature conditions affect its applicability?

this compound hydrolyzes in aqueous acidic/basic conditions, releasing sec-butylamine and trimethylsilanol. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored by HPLC, determines shelf-life. For long-term storage, lyophilization or encapsulation in molecular sieves is recommended .

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